1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H12BrNO3. It is characterized by the presence of a brominated furan ring attached to a pyrrolidine carboxylic acid moiety.
Preparation Methods
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination to yield 5-bromofuran.
Formation of Pyrrolidine Derivative: The brominated furan is then reacted with a suitable pyrrolidine derivative under specific conditions to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated furan ring and the pyrrolidine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid include:
5-Bromofuran-2-carboxylic acid: Lacks the pyrrolidine moiety.
Pyrrolidine-3-carboxylic acid: Lacks the brominated furan ring.
1-[(5-Chlorofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDHDFOOXRIEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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